2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide
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Overview
Description
“2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide” is a chemical compound with the CAS Number: 568554-60-9 . It has a molecular weight of 342.78 . It is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-{2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}acetamide . The InChI code is 1S/C14H12ClFN2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7- .Physical and Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 342.78 .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Studies of 4‐Oxo‐thiazolidine Derivatives : This research highlights the antimicrobial potential of thiazolidine derivatives, which are closely related to the compound of interest. The study demonstrated that these derivatives exhibit significant antimicrobial activity, providing a basis for the exploration of similar compounds for therapeutic applications (Patel, Mistry, & Desai, 2009).
Anti-inflammatory Applications
Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity : This study introduces derivatives with significant anti-inflammatory activities, suggesting the compound , due to its structural similarities, may also possess similar therapeutic benefits (Sunder & Maleraju, 2013).
Pharmacokinetics and Metabolism
Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes : Although focused on herbicides, this research provides valuable insights into the metabolic pathways of chloroacetamide derivatives, which are structurally related to the compound . Understanding these metabolic pathways is crucial for developing new drugs with optimized absorption, distribution, metabolism, and excretion (ADME) properties (Coleman et al., 2000).
Antifungal Applications
Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents : This study underscores the antifungal potential of thiazolidinone derivatives, indicating that compounds similar to the one could be explored for antifungal applications, especially against resistant strains of fungi (Kumar et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-chloro-N-[2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLENFLGDRYZRJC-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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